molecular formula C11H14O5 B7829345 3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol CAS No. 54306-09-1

3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol

Cat. No.: B7829345
CAS No.: 54306-09-1
M. Wt: 226.23 g/mol
InChI Key: AWESBQDPCBCYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol is a chemical compound characterized by its unique molecular structure, which includes a benzodioxole ring and a diol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Hydroxylation of 7-Methoxy-1,3-benzodioxol-5-yl derivatives:

  • Reduction of corresponding ketones or aldehydes: This method involves reducing the carbonyl group to a hydroxyl group.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, specific reaction conditions (temperature, pressure), and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol can undergo various chemical reactions, including:

  • Oxidation: Converting the diol to corresponding carbonyl compounds.

  • Reduction: Further reducing any carbonyl groups present.

  • Substitution: Replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(2,3-Dihydrobenzofuran-5-yl)propane-1,2-diol

  • 3-(2,3-Dihydrobenzodioxol-5-yl)propane-1,2-diol

  • 3-(7-Methoxy-1,3-benzodioxol-5-yl)acrylic acid

Uniqueness: 3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol is unique due to its specific structural features, such as the presence of the methoxy group and the diol functionality

Properties

IUPAC Name

3-(7-methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-9-3-7(2-8(13)5-12)4-10-11(9)16-6-15-10/h3-4,8,12-13H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWESBQDPCBCYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568620
Record name 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54306-09-1
Record name 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.